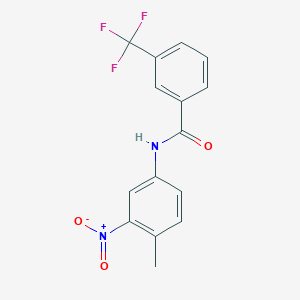

![molecular formula C18H13BrN2O4 B2380572 4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid CAS No. 1004370-04-0](/img/structure/B2380572.png)

4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid” is a complex organic molecule. It contains several functional groups, including a carboxylic acid group (-COOH), an amide group (CONH2), a nitrile group (-CN), a methoxy group (-OCH3), and a bromine atom attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a benzene ring. The benzene ring would provide a degree of stability to the molecule due to its aromaticity. The different functional groups would likely have different reactivities, which could affect the compound’s chemical behavior .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some possibilities based on its functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or decarboxylation. The amide group could participate in hydrolysis or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound having acidic properties. The compound is likely to be solid at room temperature .Applications De Recherche Scientifique

Antibacterial Activity

Research has identified compounds related to 4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid showing significant antibacterial properties. For example, the synthesis, characterization, and antibacterial activity assessment of compounds derived from fatty acid hydrazides have been explored. These compounds demonstrated good antimicrobial activity against various bacteria, including E. coli, indicating their potential as antibacterial agents (Banday, Mattoo, & Rauf, 2010).

Photodynamic Therapy Applications

A study on zinc phthalocyanine derivatives, which are structurally similar to the compound , highlighted their significant potential in photodynamic therapy for cancer treatment. These compounds have shown high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, making them excellent Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Liquid Crystal and Fire Retardant Properties

Another research avenue explores the synthesis of novel compounds based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units, which are related to 4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid. These compounds have been investigated for their liquid crystalline and fire retardant properties, showing promising results in enhancing the fire retardancy of materials (Jamain, Khairuddean, & Guan-Seng, 2020).

Antioxidant Activity

Compounds structurally related to 4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid have also been identified for their potent antioxidant activities. Isolated bromophenols from marine red algae, showing structures related to the compound , exhibited strong free radical scavenging activities, suggesting their potential as natural antioxidants (Li, Li, Gloer, & Wang, 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields like medicinal chemistry, depending on its biological activity .

Propriétés

IUPAC Name |

4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O4/c1-25-16-7-4-14(19)9-12(16)8-13(10-20)17(22)21-15-5-2-11(3-6-15)18(23)24/h2-9H,1H3,(H,21,22)(H,23,24)/b13-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVSYQMMNKLCSL-MDWZMJQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-(4-methylbenzenesulfonyl)-3-[(pyrimidin-2-yl)amino]prop-2-enenitrile](/img/structure/B2380489.png)

![N-(2,4-difluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2380492.png)

![[(2,6-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2380493.png)

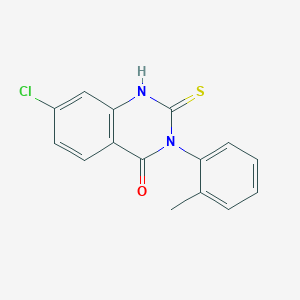

![4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2380496.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

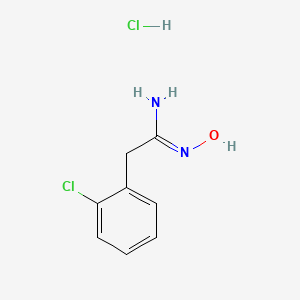

![N-(1-cyano-1,2-dimethylpropyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2380498.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2380503.png)

![4-fluoro-N-(2-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380505.png)

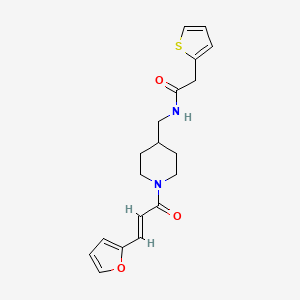

![N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2380507.png)

![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone](/img/structure/B2380512.png)